![molecular formula C19H15FN2O3S B2536466 N-(5-(4-フルオロベンジル)チアゾール-2-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド CAS No. 801226-24-4](/img/structure/B2536466.png)

N-(5-(4-フルオロベンジル)チアゾール-2-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

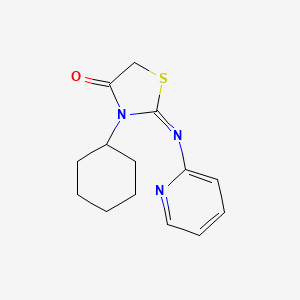

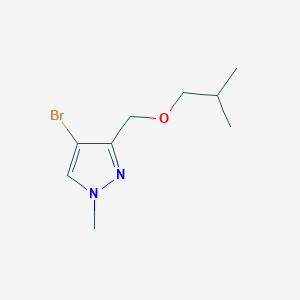

“N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also includes a fluorobenzyl group and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the properties of its constituent groups. The compound contains a thiazole ring, a fluorobenzyl group, and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, as well as its mass and CHN (Carbon, Hydrogen, Nitrogen) analysis .科学的研究の応用

- チアゾールは、抗腫瘍剤および細胞毒性剤としての可能性が調査されています。 例えば、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドの一連の化合物は、前立腺癌細胞に対して細胞毒性を示しました .

- 合成された化合物N-(4-(4-(メチルスルホニル)フェニル)-5-フェニルチアゾール-2-イル)ベンゼンスルホンアミドは、チアゾール基とスルホンアミド基を組み合わせているため、抗菌特性が向上する可能性があります .

抗腫瘍および細胞毒性

抗菌特性

殺菌活性

要約すると、N-(5-(4-フルオロベンジル)チアゾール-2-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミドは、癌研究から創薬まで、さまざまな分野で有望な結果を示しています。さらなる研究により、その可能性を最大限に引き出し、作用機序を解明する必要があります。 🌟 .

将来の方向性

The future directions for research on this compound could involve further exploration of its biological activities, as well as the development of new synthetic methods and the investigation of its mechanism of action . The compound’s structure could also be modified to improve its drug-like properties .

作用機序

Mode of action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. Some thiazole derivatives have been found to have antibacterial activity, potentially through interaction with bacterial cell membranes .

Biochemical pathways

Thiazole is a key component of vitamin b1 (thiamine), which plays a crucial role in energy metabolism and the synthesis of neurotransmitters .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化学分析

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown antibacterial activity in conjunction with cell-penetrating peptides

Cellular Effects

Some thiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . They have been observed to display faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could potentially interact with biomolecules through these mechanisms

特性

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMIUDONBPOZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B2536387.png)

![2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2536391.png)

![2-{4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2536393.png)

![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2536395.png)